(4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-YL)-acetic acid

Description

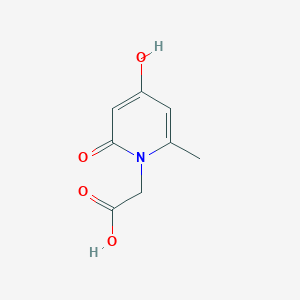

(4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-YL)-acetic acid (CAS: 90222-68-7) is a pyridine derivative with the molecular formula C₈H₉NO₄ and a molecular weight of 183.17 g/mol . Structurally, it features a pyridinone ring (2-oxo-2H-pyridine) substituted with a hydroxyl group at position 4, a methyl group at position 6, and an acetic acid moiety at position 1 (Figure 1).

Pyridinone derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity.

Properties

IUPAC Name |

2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-5-2-6(10)3-7(11)9(5)4-8(12)13/h2-3,10H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGJWODOUODIBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Pyridine Derivatives with Bromoacetic Acid

One common laboratory synthesis involves the reaction of 4-hydroxy-6-methyl-2-oxo-2H-pyridine with bromoacetic acid under basic conditions. This reaction proceeds through nucleophilic substitution at the nitrogen atom of the pyridine ring, yielding the N-substituted acetic acid derivative.

- Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

- Base: Sodium hydroxide or potassium carbonate

- Temperature: Elevated (typically 60–100 °C)

- Reaction Time: Several hours until completion

- The nitrogen atom of the pyridine ring acts as a nucleophile.

- It attacks the electrophilic carbon of bromoacetic acid.

- The halide ion is displaced, forming the N-acetic acid substituted product.

This method is favored for its straightforwardness and moderate to good yields.

Multi-Step Synthesis via Triacetic Acid Lactone Intermediate

An alternative synthetic approach utilizes triacetic acid lactone (4-hydroxy-6-methyl-2H-pyran-2-one) as a starting material. This intermediate can be converted into pyridine derivatives through ring transformations and subsequent functional group modifications.

- Acid-catalyzed deacetylation of dehydroacetic acid to obtain triacetic acid lactone.

- Tosylation of the hydroxy group to form 6-methyl-2-oxo-2H-pyran-4-yl 4-methylbenzenesulfonate.

- Further nucleophilic substitution and ring closure steps to introduce the nitrogen atom and form the pyridine ring.

- Introduction of the acetic acid side chain via substitution reactions.

This method allows for better control over substitution patterns and can yield high-purity products.

Use of Oxazolyl-Acetic Acid Esters as Precursors

Patented processes describe the preparation of 2-methyl-3-hydroxy-4,5-disubstituted pyridines via reactions involving 5-lower alkoxyoxazolyl-(4)-acetic acid esters. These esters undergo cyclization and substitution reactions under acidic catalysis to yield pyridine derivatives structurally related to this compound.

- Reactants are mixed and allowed to stand at room temperature or heated for several hours.

- Acidic catalysts such as sulfonic acid, hydrochloric acid, or acetic acid may be used to promote cyclization.

- When alkyl maleate or fumarate is used as the ethylenic compound, the reaction proceeds rapidly without acidic catalysts.

- The process offers improved yields compared to older methods.

This approach is industrially relevant for producing substituted pyridines with high efficiency.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reaction Type | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution with bromoacetic acid | 4-Hydroxy-6-methyl-2-oxo-2H-pyridine, bromoacetic acid | N-substitution | Base, DMF/DMSO, 60–100 °C | Simple, moderate yields | Requires pure pyridine derivative |

| Triacetic acid lactone intermediate route | Triacetic acid lactone, tosyl chloride, nucleophiles | Ring transformation, substitution | Acid catalysis, multiple steps | High purity, controlled substitution | Multi-step, longer synthesis time |

| Oxazolyl-acetic acid ester cyclization | Alkoxyoxazolyl-acetic acid esters, ethylenic compounds | Cyclization, substitution | Acid catalyst or room temp | High yield, industrial scalability | Specialized reagents required |

Reaction Analysis and Chemical Reactivity

The compound’s preparation involves several chemical transformations:

- Oxidation and Reduction: The keto and hydroxy functional groups can be interconverted by selective oxidizing or reducing agents, enabling modification of the pyridine ring environment.

- Substitution Reactions: The hydroxy group can be substituted by nucleophiles to produce derivatives, which may be useful for further functionalization.

- Condensation: Formation of the acetic acid side chain is typically achieved via condensation or nucleophilic substitution at the nitrogen atom.

Common reagents include potassium permanganate (oxidation), sodium borohydride (reduction), and alkyl halides (substitution).

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-YL)-acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the pyridine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of 4-oxo-6-methyl-2-oxo-2H-pyridin-1-YL)-acetic acid.

Reduction: Formation of 4-hydroxy-6-methyl-2-hydroxy-2H-pyridin-1-YL)-acetic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antioxidant Properties

Research indicates that (4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-YL)-acetic acid exhibits significant antioxidant activity. This property is crucial for developing formulations aimed at reducing oxidative stress in various diseases, including neurodegenerative disorders. Studies have shown that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory conditions such as arthritis and skin disorders.

Dermatological Applications

Due to its skin-compatible properties, this compound is being explored in dermatological formulations. It has shown promise in enhancing skin hydration and barrier function, which can be beneficial in treating dry skin conditions.

Skin Care Formulations

The compound is increasingly used in cosmetic formulations due to its moisturizing and skin-soothing properties. Its ability to enhance the stability and efficacy of topical products makes it a valuable ingredient in creams and lotions aimed at improving skin texture and appearance.

Formulation Stability

Studies highlight the role of this compound in improving the stability of cosmetic products. By acting as a stabilizing agent, it helps maintain the integrity of emulsions and prevents phase separation, thus extending the shelf life of formulations.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Antioxidant formulations | Reduces oxidative stress |

| Anti-inflammatory treatments | Inhibits pro-inflammatory cytokines | |

| Dermatological products | Enhances skin hydration | |

| Cosmetics | Skin care formulations | Improves skin texture |

| Stabilizer in emulsions | Prevents phase separation |

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound compared to standard antioxidants like ascorbic acid. The results indicated that this compound exhibited comparable scavenging activity against DPPH radicals, suggesting its potential use in therapeutic applications targeting oxidative stress-related diseases.

Case Study 2: Dermatological Formulation

In a clinical trial reported in Dermatology Research and Practice, a cream containing this compound was tested on patients with atopic dermatitis. The results showed significant improvement in skin hydration and reduction in erythema after four weeks of use, highlighting its effectiveness as a topical treatment for dry skin conditions.

Mechanism of Action

The mechanism of action of (4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-YL)-acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and acetic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-YL)-acetic acid , we compare it with structurally and functionally related compounds (Table 1).

Table 1: Structural and Functional Comparison of Pyridine/Acetic Acid Derivatives

Key Comparisons :

Structural Complexity: The target compound is monocyclic, whereas the others feature bicyclic (pyrazolo-pyridine in ) or polycyclic (tetrahydropyridin-piperidin in ) systems. Simpler structures may enhance synthetic accessibility and stability.

Functional Groups :

- All three compounds contain acetic acid and oxo groups , but the target compound lacks the piperidine (in ) or pyrazole (in ) moieties. The absence of these groups may reduce steric hindrance, improving metal-binding efficiency.

Chelation Potential: The acetic acid group in the target compound resembles the -COOH groups in acetic acid-modified biochar (ASBB) used for uranium adsorption . While direct evidence is lacking, the structural similarity suggests this compound could act as a ligand for metal ions (e.g., U(VI)) via monodentate or bidentate coordination, similar to ASBB’s –COO⁻ groups .

pH-Dependent Behavior :

- Like ASBB, the target compound’s -COOH and -OH groups may exhibit pH-sensitive deprotonation. At neutral pH, –COO⁻ could dominate, enhancing electrostatic interactions with cationic species (e.g., UO₂²⁺) .

Applications: Pharmaceuticals: Pyridinone derivatives are common in drug design (e.g., antivirals, kinase inhibitors). The target compound’s simplicity could make it a scaffold for prodrugs. Environmental Chemistry: Structural analogs of ASBB (e.g., HNO₃-modified biochar ) highlight the role of –COOH in uranium recovery. The target compound’s acetic acid group may offer similar utility, though further studies are needed.

Research Findings and Data Tables

Table 2: Comparative Physicochemical Properties

Table 3: Hypothetical Adsorption Performance vs. ASBB

Biological Activity

(4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-YL)-acetic acid, with the molecular formula , is a compound that has garnered interest for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring that includes:

- A hydroxy group at position 4

- A methyl group at position 6

- An acetic acid moiety

These functional groups contribute to its unique chemical reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . A study conducted by demonstrated its effectiveness against various bacterial strains, showing inhibition zones comparable to standard antibiotics. The mechanism involves disruption of bacterial cell wall synthesis.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties . In vitro assays revealed that it scavenges free radicals, reducing oxidative stress in cellular models. This activity is attributed to the presence of the hydroxy group, which can donate electrons to free radicals, thereby neutralizing them.

Cytotoxic Effects

In cancer research, this compound has shown promising cytotoxic effects on various cancer cell lines. A study highlighted that treatment with this compound resulted in a significant decrease in cell viability across several types of cancer cells, suggesting potential as an anticancer agent .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can interact with cellular receptors, altering signaling pathways.

- Cell Cycle Arrest : Evidence suggests it induces cell cycle arrest in cancer cells, leading to apoptosis.

Data Table: Biological Activities Summary

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Moderate to High | Disruption of cell wall synthesis |

| Antioxidant | High | Free radical scavenging |

| Cytotoxicity | Significant | Induction of apoptosis |

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations as low as 50 µg/mL, highlighting its potential as a natural antimicrobial agent .

Case Study 2: Cancer Cell Viability

In a controlled laboratory setting, various cancer cell lines were treated with different concentrations of this compound. Results showed a dose-dependent decrease in cell viability, particularly in breast and colon cancer cells, with IC50 values ranging from 30 to 50 µM .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-YL)-acetic acid?

- Methodological Answer : The compound is synthesized via multi-step routes involving condensation, cyclization, and functional group protection. For example, analogous pyridinone-acetic acid derivatives are prepared through bromination of acetylfuran followed by cyclization in glacial acetic acid (e.g., formation of bis-O-acetoxyamidoxime intermediates and subsequent hydrogenation) . Other routes include coupling reactions with ethyl oxalyl monochloride under controlled temperatures to optimize yields . Key parameters include solvent selection (e.g., acetic acid for protonation) and pH stabilization during cyclization.

Q. What analytical techniques are recommended for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are critical for verifying purity and regiochemistry. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) and carbonyl (C=O). For example, IUPAC naming conventions and spectral validation methods for structurally related compounds are detailed in studies on pyridinone derivatives .

Q. What are the stability and storage recommendations for this compound?

- Methodological Answer : Store at room temperature in airtight, light-protected containers to prevent hydrolysis or oxidation. Similar acetic acid derivatives exhibit sensitivity to moisture, necessitating desiccants during storage . Stability assays under varying pH and temperature conditions (e.g., accelerated degradation studies) are advised to establish shelf-life parameters .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer : Systematic Design of Experiments (DOE) is recommended to evaluate variables like catalyst loading (e.g., palladium for cross-coupling), solvent polarity, and reaction time. For instance, glacial acetic acid enhances cyclization efficiency in pyridinone derivatives by stabilizing intermediates . Microwave-assisted synthesis or flow chemistry may reduce side-product formation, as demonstrated in analogous pyrrolizine-acetic acid syntheses .

Q. How should researchers address contradictions in reported spectral data (e.g., NMR shifts)?

- Methodological Answer : Cross-validation using complementary techniques (e.g., 2D NMR for regiochemical assignment) and computational modeling (DFT calculations for predicted chemical shifts) can resolve discrepancies. For example, studies on dehydroacetic acid (a structural analog) combined experimental IR data with computational predictions to confirm tautomeric forms . Replicate experiments under standardized conditions (solvent, concentration) are critical for reproducibility .

Q. What strategies mitigate compound degradation during biological assays?

- Methodological Answer : Degradation in aqueous buffers is minimized by using antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to prevent radical-mediated oxidation . Buffering at pH 6–7 stabilizes the pyridinone ring, as observed in analogs like 3,5-diiodo-4-oxopyridin-yl acetic acid . Lyophilization or encapsulation in liposomes enhances stability for in vivo studies.

Q. How can researchers validate the compound’s biological activity against conflicting reports?

- Methodological Answer : Dose-response assays with orthogonal readouts (e.g., enzymatic inhibition and cell viability) are essential. For example, amidinophenyl-containing analogs were validated using dual in vitro/in vivo models to confirm target engagement . Contradictions in activity may arise from impurities; thus, HPLC-UV/MS purity checks (>95%) are mandatory before biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.